N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide
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Overview
Description
N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a piperidine ring, a benzenesulfonamide group, and diethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide typically involves the reaction of 4-(piperidine-1-carbonyl)benzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions are often carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzenesulfonamides
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which are involved in various physiological processes.
Medicine: Explored for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and disrupt cellular processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various physiological effects, such as the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-(methylsulfonyl)benzenesulfonamide
- N,N-diethyl-4-(piperidine-1-carbonyl)benzamide
- N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonyl chloride
Uniqueness
N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound for medicinal research and potential therapeutic applications.
Properties
IUPAC Name |
N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-18(4-2)22(20,21)15-10-8-14(9-11-15)16(19)17-12-6-5-7-13-17/h8-11H,3-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQRFPFBRPNCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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